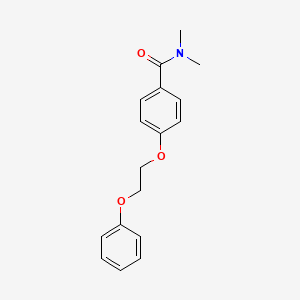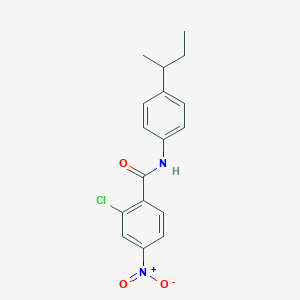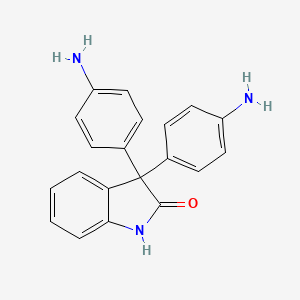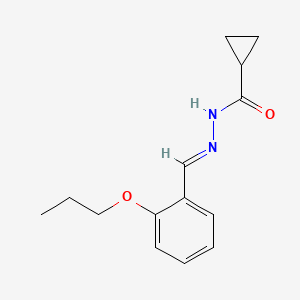![molecular formula C21H17BrN2O2S B5036568 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide, also known as BZB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BZB is classified as a thioamide and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer cell growth.
Biochemical and physiological effects:
4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been found to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide is its potential as a therapeutic agent for cancer and inflammatory diseases. It has also been found to have low toxicity, making it a potential candidate for further development. However, one limitation is that its exact mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide. One direction is to further explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its potential as a neuroprotective agent, as studies have suggested that it may have neuroprotective properties. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions. It starts with the reaction of 3-bromophenylamine with carbon disulfide to form 3-bromophenylisothiocyanate. This is then reacted with 4-hydroxybenzyl alcohol to form the intermediate, 4-(benzyloxy)phenylthiocarbamate. Finally, the intermediate is treated with hydrochloric acid to yield 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide.
Aplicaciones Científicas De Investigación
4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide has been found to have various scientific research applications. One such application is its potential as an anticancer agent. Studies have shown that 4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c22-17-7-4-8-18(13-17)23-21(27)24-20(25)16-9-11-19(12-10-16)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPZZIIKWEIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5036492.png)
![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)


![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![N-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-beta-alanine](/img/structure/B5036576.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)

![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)
